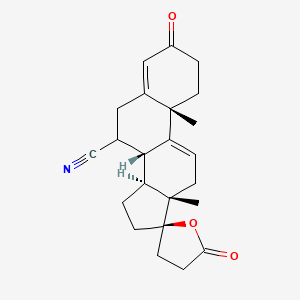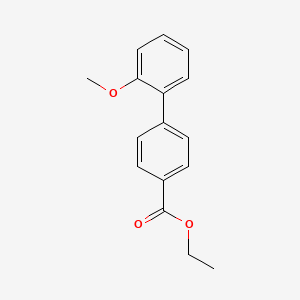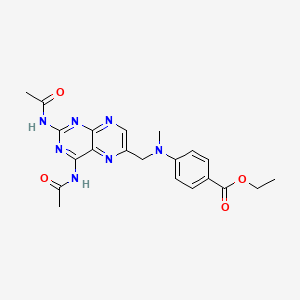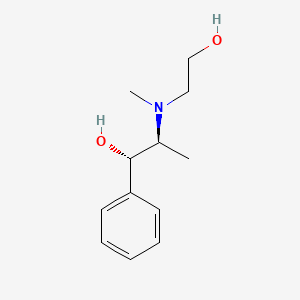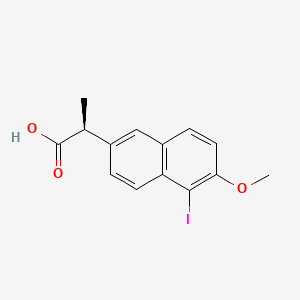
Dihydro Indocyanine Green Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro Indocyanine Green Sodium Salt is a biochemical used for proteomics research . It’s a water-soluble, tricarbocyanine dye with peak spectral absorption at 800 nm . The chemical name for Indocyanine Green is 1 H-Benz[e]indolium, 2-[7[1,3-dihydro-1,1-dimethyl-3-(-4-sulfobutyl)-2H-benz[e]indo-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-,hydroxide, inner salt, sodium .
Molecular Structure Analysis
The molecular formula of this compound is C43H48N2Na2O6S2 . Its molecular weight is 798.96 or 800.97644 .Scientific Research Applications
Cancer Theranostics
Indocyanine green (ICG) has been extensively researched for its application in cancer theranostics. The incorporation of ICG into nanoparticles has been a significant advancement, enabling the strategic functionalization of these nanoparticles for multiple imaging and therapeutic techniques. These techniques include cancer diagnosis and treatment, showcasing ICG's potential as a multifunctional theranostic platform in oncology (Wang et al., 2018).
Liver Function Monitoring
ICG has a long history of use in monitoring liver function. Despite over half a century of study, its routine clinical use in anaesthesia and critical care in Europe remains limited. It serves as a diagnostic and prognostic tool in peri-operative liver function monitoring during major hepatic resection and liver transplantation, and in critically ill patients, though high-quality prospective randomized controlled trials are still needed (Vos et al., 2014).
Surgery and Imaging
ICG's application in surgery and imaging is multifaceted. It aids in the intraoperative evaluation of tissue perfusion, identification of sentinel lymph nodes in cancer staging, and has potential in reducing postoperative complications. Its fluorescent properties have been leveraged in neurovascular anatomy, ophthalmic structures, and targeted therapies, indicating its low-risk, high-application potential across various medical fields (Reinhart et al., 2016).
Hepatobiliary Surgery
In hepatobiliary surgery, ICG fluorescence imaging has emerged as a crucial technique. It enhances the visualization of hepatobiliary anatomy and liver tumors, aiding in the accurate identification and differentiation of liver tumors. Moreover, it facilitates the assessment of graft function during liver transplantation, demonstrating the expansive utility of ICG in complex surgical procedures (Majlesara et al., 2017).
Photodynamic Therapy for Atherosclerosis
ICG has been evaluated for its potential in photodynamic therapy for atherosclerosis treatment. Its properties favor its application as a photosensitizer, offering a promising avenue for treating atherosclerotic plaque and preventing restenosis. The role of ICG in this context underscores the broader therapeutic capabilities beyond its conventional diagnostic uses (Houthoofd et al., 2020).
Mechanism of Action
Safety and Hazards
Indocyanine Green contains sodium iodide and should be used with caution in patients who have a history of allergy to iodides . Anaphylactic deaths have been reported following its administration during cardiac catheterization . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Indocyanine Green has found a niche in cancer care since 2005, and its indications, applications, and potential have grown exponentially in the past decade . Preclinical studies are currently underway investigating tumor-specific fluorescence and targeted therapeutic delivery . The potential for Indocyanine Green exists at every level of cancer care, from diagnosis to surveillance .
properties
IUPAC Name |
disodium;4-[2-[(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,5-dienyl]-1,1-dimethyl-2H-benzo[e]indol-3-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52N2O6S2.2Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;;/h6,8-13,18-27,39H,5,7,14-17,28-31H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2/b8-6+,23-9+,38-22+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMKDVKRPRLGDW-GFKHGPOOSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CCCC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/CC/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H50N2Na2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747647 |
Source


|
| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1132970-51-4 |
Source


|
| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Benzofuro[3,2-c]pyrazole, 3a,8-bta--dihydro- (9CI)](/img/no-structure.png)

